3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-phenyl- is an organic compound belonging to the triazolone family This compound is characterized by its unique triazole ring structure, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-phenyl- can be achieved through several methods. One common approach involves the cyclization of hydrazides with isothiocyanates, followed by oxidation or ketonization to form the triazolone ring . Another method includes the reaction of 1,3,4-oxadiazoles with hydrazine, leading to the formation of the triazolone structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the cyclization and oxidation reactions.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated triazolone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include various substituted triazolones, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-phenyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO): Known for its use as an insensitive high explosive, NTO shares a similar triazolone structure but with a nitro group attached.
1,2,4-Triazol-3-one: A simpler triazolone compound without the phenyl and methyl groups, used in various chemical applications.
Uniqueness
The presence of the phenyl group and the two methyl groups provides additional stability and specificity in its interactions with biological targets .
Properties
CAS No. |
944-91-2 |
---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2,4-dimethyl-5-phenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C10H11N3O/c1-12-9(11-13(2)10(12)14)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
XNHJDSQIZMQBFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.